{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE
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Overview
Description
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions . The naphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst . The final step involves the coupling of the tetrazole and naphthalene intermediates with the propan-1-amine group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to enzymes and receptors . The naphthalene moiety contributes to the compound’s hydrophobic interactions, facilitating its penetration through cell membranes . The propan-1-amine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-tetrazol-5-amine
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 1,3,5-tris((1H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE is unique due to its combination of a tetrazole ring, a naphthalene moiety, and a propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C16H19N5S/c1-21-16(18-19-20-21)22-11-5-10-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,17H,5,10-12H2,1H3 |
InChI Key |
UWXJGYFKLAEWNF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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